molecular formula C13H19N3O B2572881 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1410106-45-4

8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2572881
CAS No.: 1410106-45-4
M. Wt: 233.315
InChI Key: NTZYYLZRJHTCOB-UHFFFAOYSA-N
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Description

8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[321]octan-3-ol is a complex organic compound characterized by its unique bicyclic structure This compound features a pyrimidine ring substituted with dimethyl groups at positions 4 and 6, and an azabicyclo[321]octane framework with a hydroxyl group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic reactions. One common approach is the condensation of 4,6-dimethylpyrimidine-2-carbaldehyde with a suitable bicyclic amine precursor under acidic or basic conditions. The reaction is followed by reduction and cyclization steps to form the azabicyclo[3.2.1]octane ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Large-scale synthesis often employs continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, is common to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites and modulate biological pathways. The pyrimidine ring and the bicyclic framework play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of a dimethylpyrimidine ring and an azabicyclo[3.2.1]octane structure.

Properties

IUPAC Name

8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-8-5-9(2)15-13(14-8)16-10-3-4-11(16)7-12(17)6-10/h5,10-12,17H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZYYLZRJHTCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C3CCC2CC(C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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